molecular formula C22H30F3N3O2 B5925257 N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide

Cat. No.: B5925257
M. Wt: 425.5 g/mol
InChI Key: SJTXNCOGRUXVNS-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a piperidine ring, and a trifluoromethylphenyl group

Properties

IUPAC Name

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F3N3O2/c1-26(21(30)16-28-10-3-6-20(28)29)15-18-8-12-27(13-9-18)11-7-17-4-2-5-19(14-17)22(23,24)25/h2,4-5,14,18H,3,6-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTXNCOGRUXVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)C(F)(F)F)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide typically involves multiple steps, including the formation of the pyrrolidinone and piperidine rings, followed by the introduction of the trifluoromethylphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the removal of specific groups or the formation of new bonds.

Scientific Research Applications

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including interactions with specific enzymes or receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone and piperidine derivatives, as well as compounds with trifluoromethylphenyl groups. Examples include:

  • 4-[(2-oxo-1-pyrrolidinyl)methyl]benzoic acid
  • 2-methyl-1-(2-oxopropyl)pyridinium bromide

Uniqueness

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-[[1-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-4-yl]methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a valuable compound for research and industrial purposes.

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